3,4-Diiodo-1H-indazole
Description
Significance of the Indazole Scaffold in Contemporary Heterocyclic Chemistry Research
The indazole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. researchgate.net Its structural resemblance to purines like adenine (B156593) and guanine (B1146940) allows indazole derivatives to interact readily with various biopolymers in living systems. researchgate.net This has led to the development of a vast number of indazole-containing compounds with a broad spectrum of pharmacological activities. nih.govcaribjscitech.com
Indazole derivatives have been extensively investigated and are known to exhibit anti-inflammatory, antimicrobial, anticancer, anti-HIV, and antiarrhythmic properties. researchgate.netnih.gov The versatility of the indazole core has resulted in several FDA-approved drugs. For instance, Pazopanib (B1684535) is a tyrosine kinase inhibitor used for treating renal cell carcinoma, while Niraparib is employed in the treatment of various cancers, including ovarian and breast cancer. nih.gov Other examples include Benzydamine, an anti-inflammatory agent, and Granisetron, an antiemetic. researchgate.netnih.gov The sustained interest in this scaffold stems from the continuous need for new therapeutic agents, and the adaptable nature of the indazole ring allows for the synthesis of diverse derivatives, making it a valuable starting point for the development of new lead compounds in drug discovery. Current time information in Bangalore, IN.
The significance of the indazole scaffold is not limited to its biological applications. Its unique electronic properties have also made it a valuable component in the development of organic light-emitting diodes (OLEDs). researchgate.net The ability to functionalize the indazole ring at various positions allows chemists to fine-tune its electronic and photophysical properties for specific applications.
Overview of Dihaloindazole Research within the Broader Indazole Chemical Space
Within the extensive family of indazole derivatives, dihaloindazoles represent a particularly important subclass of building blocks for synthetic chemists. These compounds, which feature two halogen atoms on the indazole core, are crucial precursors for creating more complex, polyfunctionalized indazoles. researchgate.netresearchgate.net The presence of two halogen atoms, often of differing reactivity (e.g., iodo and bromo), provides strategic handles for selective functionalization through transition metal-catalyzed cross-coupling reactions. rsc.org
Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings are widely employed to introduce aryl, vinyl, and alkynyl groups onto the indazole skeleton using dihaloindazoles as starting materials. researchgate.net A primary focus of research in this area is achieving regioselectivity—the ability to control which halogen atom reacts first. rsc.orgnih.gov This control is critical for the systematic and efficient synthesis of unsymmetrical, disubstituted indazoles, allowing for the creation of a diverse library of compounds for screening in drug discovery and materials science. researchgate.net For example, the selective reaction at the C3 position of 6-bromo-3-iodo-1H-indazole has been reported, highlighting the differential reactivity of the carbon-halogen bonds. rsc.org
Current Research Imperatives and Future Trajectories for 3,4-Diiodo-1H-indazole
This compound is a key intermediate for the synthesis of 3,4-disubstituted indazole derivatives. researchgate.net Its primary utility lies in its application in palladium-mediated cross-coupling reactions, which enable the introduction of various substituents at the C3 and C4 positions of the indazole ring.
A central research imperative for this compound is the investigation and control of selectivity during sequential functionalization. A study on bis-Suzuki reactions of 3,4-diiodoindazoles explored the synthesis of both symmetrical and unsymmetrical 3,4-diarylindazole derivatives, achieving yields of up to 80%. researchgate.netresearchgate.net The ability to selectively functionalize one iodo group while leaving the other intact is a significant challenge. Achieving this control, perhaps through the choice of palladium catalyst, ligands, or reaction conditions, would provide a powerful tool for building molecular complexity in a controlled, stepwise manner. nih.gov
The future trajectory for research involving this compound is firmly rooted in the synthesis of novel, polyfunctionalized indazoles with potential therapeutic applications. researchgate.net For example, diarylindazole derivatives have been designed and synthesized as tubulin polymerization inhibitors, a mechanism relevant to cancer chemotherapy. tandfonline.comtandfonline.com The ability to use this compound to create a library of 3,4-diarylindazoles with diverse substitution patterns is crucial for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for biological targets.
Future work will likely focus on:
Developing more sophisticated and selective catalytic systems for the functionalization of this compound, enabling the synthesis of a wider range of unsymmetrical products. researchgate.net
Expanding the scope of coupling partners beyond arylboronic acids to include a variety of organometallic reagents, further diversifying the accessible chemical space.
Exploring the biological activities of the resulting 3,4-disubstituted indazoles in areas such as oncology, inflammation, and neurodegenerative diseases, where the indazole scaffold has already shown significant promise. researchgate.netCurrent time information in Bangalore, IN.
Investigating the material properties of novel polyfunctionalized indazoles derived from this precursor for applications in fields like organic electronics.
In essence, this compound serves as a critical gateway to a class of complex molecules that are challenging to synthesize by other means. Continued research into its reactivity and applications holds considerable potential for advancing both medicinal chemistry and materials science.
Data Tables
Table 1: Chemical Compound Information
| Compound Name | Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₇H₄I₂N₂ | 369.93 | 885518-66-1 |
| 1H-Indazole | C₇H₆N₂ | 118.14 | 271-44-3 |
| 6-Bromo-3-iodo-1H-indazole | C₇H₄BrIN₂ | 322.93 | 944903-87-1 |
| Pazopanib | C₂₁H₂₃N₇O₂S | 437.52 | 444731-52-6 |
| Niraparib | C₁₉H₂₀N₄O | 320.39 | 1038915-60-4 |
| Benzydamine | C₁₉H₂₃N₃O | 309.41 | 642-72-8 |
| Granisetron | C₁₈H₂₄N₄O | 312.41 | 109889-09-0 |
Table 2: Research Findings on Indazole Functionalization
| Starting Material | Reaction Type | Key Finding | Reference |
| Dihaloazoles | Suzuki Coupling | Catalyst choice can switch the regioselectivity of mono-arylation. | nih.gov |
| 3,4-Dihaloindazoles | bis-Suzuki Coupling | Synthesis of symmetrical or unsymmetrical 3,4-diarylindazoles was achieved with 80% yield. | researchgate.netresearchgate.net |
| 6-Bromo-3-iodo-1H-indazole | Suzuki-Miyaura Coupling | Selective reaction occurs at the C3 position. | rsc.org |
| Diarylindazoles | Biological Activity | Designed compounds showed potent activity as tubulin polymerization inhibitors. | tandfonline.comtandfonline.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-diiodo-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2N2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWSPWAKOJNCTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646277 | |
| Record name | 3,4-Diiodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-66-1 | |
| Record name | 3,4-Diiodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Studies of 3,4 Diiodo 1h Indazole
Carbon-Halogen Bond Functionalization Strategies at C3 and C4 Positions
The carbon-iodine bonds at the C3 and C4 positions are the primary sites for functionalization, offering pathways to introduce a variety of substituents.
Palladium-mediated cross-coupling reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds at the halogenated positions of the indazole core. researchgate.net Reactions such as Suzuki, Heck, Sonogashira, and Stille couplings have been successfully employed to introduce aryl, vinyl, and alkynyl groups at the C4 position of indazole derivatives. researchgate.net
Studies on 3,4-dihaloindazoles, including 3,4-diiodo-1H-indazole, have explored the selectivity of bis-Suzuki cross-coupling reactions. researchgate.net These reactions can be controlled to achieve either mono- or di-functionalization, leading to the synthesis of both symmetrical and unsymmetrical 3,4-disubstituted indazoles. researchgate.net For instance, the reaction of 3,4-diiodoindazoles with arylboronic acids can yield 3,4-diarylindazole derivatives. researchgate.net The selectivity often depends on the reaction conditions and the nature of the protecting group on the indazole nitrogen.
The reactivity of the C3 and C4 positions can differ. For example, in the Grignard reaction of 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole, a related five-membered heterocyclic system, the iodo-magnesium exchange preferentially occurs at the C4 position. vu.lt This suggests a higher reactivity at the C4 position under these specific conditions.
Table 1: Examples of Cross-Coupling Reactions on Di-halo Indazoles
| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |
| bis-Suzuki | 3,4-dihaloindazole, arylboronic acid | Pd catalyst | 3,4-diarylindazole | researchgate.net |
| Sonogashira | 5-bromo-3-iodoindoles/indazoles, terminal alkynes | Pd/C–CuI–PPh3, ethanol | Mono or dialkynyl-substituted indazoles | researchgate.net |
This table provides illustrative examples and is not exhaustive.
While cross-coupling reactions are prevalent, nucleophilic aromatic substitution (SNA_r) offers an alternative route for functionalization. The iodine atoms on the this compound ring can be displaced by strong nucleophiles. evitachem.com Although less common than in electron-deficient aromatic systems, these reactions can be facilitated under specific conditions or by activation of the indazole ring. For instance, the iodine atoms can be substituted by various nucleophiles. evitachem.comevitachem.com
Electrophilic and Nucleophilic Substitution Reactions on the Indazole Ring System
The indazole ring itself is susceptible to both electrophilic and nucleophilic attack, although the presence of the two iodine atoms significantly influences the regioselectivity of these reactions.
Electrophilic substitution on the indazole ring typically occurs at the C3, C5, or C7 positions. However, with the C3 and C4 positions already substituted with iodine, any further electrophilic substitution would be directed to the available positions on the benzene (B151609) portion of the molecule, influenced by the electronic effects of the iodine atoms and the pyrazole (B372694) ring.
Nucleophilic substitution on the indazole ring, other than at the carbon-halogen bonds, is less common. However, certain activated indazole derivatives can undergo nucleophilic attack. For example, the reaction of indazole derivatives with various nucleophiles such as thiolates, alkoxides, amines, iodide, and cyanide can lead to the formation of substituted indazolones. nih.gov
Nitrogen Atom Functionalization of the Indazole Core
The nitrogen atoms of the indazole ring provide another handle for derivatization, with N-alkylation and N-acylation being the most common transformations.
N-alkylation of the indazole scaffold is a widely used method to introduce various alkyl groups. nih.govbeilstein-journals.org This reaction is typically carried out using an alkyl halide in the presence of a base. nih.gov Similarly, N-acylation introduces an acyl group onto the nitrogen atom, often using an acyl chloride or anhydride. whiterose.ac.ukresearchgate.net These reactions are crucial for modifying the properties of the indazole core and are often a key step in the synthesis of biologically active molecules.
A key aspect of N-functionalization of indazoles is the regioselectivity between the N1 and N2 positions. nih.govbeilstein-journals.org The outcome of these reactions is influenced by several factors, including the nature of the substituent on the indazole ring, the type of electrophile used, and the reaction conditions (base, solvent). nih.govbeilstein-journals.orgthieme-connect.de
Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer. nih.gov However, the distribution of N1 and N2 alkylated products can vary significantly. nih.govthieme-connect.de For instance, studies on substituted indazoles have shown that the choice of base and solvent can have a profound impact on the N1/N2 ratio. nih.govbeilstein-journals.org The use of sodium hydride in tetrahydrofuran (B95107) has been shown to be a promising system for achieving high N1 selectivity in the alkylation of certain C3-substituted indazoles. nih.govbeilstein-journals.org Conversely, steric hindrance at the C7 position can favor N2 alkylation. thieme-connect.de
Regioselective N-acylation is also an important consideration. It has been suggested that N-acylation often yields the N1-substituted regioisomer due to the isomerization of the initially formed N2-acylindazole to the more stable N1 product. nih.gov
Table 2: Factors Influencing N1 vs. N2 Functionalization
| Factor | Influence on Regioselectivity | Example | Reference |
| Substituents on Indazole Ring | Steric and electronic effects of substituents at C3 and C7 can direct functionalization to either N1 or N2. | C7-NO2 or CO2Me substituted indazoles show high N2 selectivity. | nih.govbeilstein-journals.orgthieme-connect.de |
| Reaction Conditions (Base/Solvent) | The choice of base and solvent can significantly alter the N1/N2 product ratio. | NaH in THF favors N1 alkylation for many indazoles. | nih.govbeilstein-journals.org |
| Electrophile | The nature of the alkylating or acylating agent can influence the site of attack. | N-acylation often leads to the thermodynamically more stable N1 product. | nih.gov |
Ring-Opening and Rearrangement Reactions of Indazole Derivatives
The structural integrity of the indazole ring can be compromised under specific chemical conditions, leading to either cleavage of the pyrazole ring or rearrangement to other heterocyclic systems. These reactions are of significant interest in synthetic chemistry for generating novel molecular scaffolds.
One notable pathway involves the ring opening of N-protected indazoles when treated with a strong base, which can lead to the formation of ortho-aminobenzonitriles. However, unprotected indazoles, such as this compound, are less prone to this specific isomerization because the NH bond is deprotonated in situ, which helps to stabilize the heterocyclic ring. researchgate.net
Reductive cyclization of precursor molecules is a common strategy for synthesizing indazoles, and in some cases, this process involves a ring-opening step of an intermediate. For instance, the synthesis of 3C-alkylated active methylene (B1212753) substituted 2H-indazole derivatives has been achieved through a sequential process that begins with the nucleophilic ring opening of a donor-acceptor cyclopropane, followed by an intramolecular reductive cyclization. rsc.orgrsc.org
Fused indazole systems, such as oxazino-, oxazolino-, and benzoxazin[3,2-b]indazoles, are susceptible to nucleophilic attack, resulting in ring-opening to yield 2-substituted 1H-indazolones. nih.gov A variety of nucleophiles, including thiolates, alkoxides, amines, iodide, and cyanide, can initiate this transformation. nih.gov In some instances, this is followed by a subsequent ring closure, a process known as an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) reaction. nih.gov
Rearrangements of the indazole skeleton and its precursors are also well-documented. For example, the thermal rearrangement of spiro-3H-indazoles can lead to the formation of fused 2H-indazoles. researchgate.net Another thermal process involves the rearrangement of fused diaryl-v-triazolium salts, which can transform into indazole derivatives. acs.org Furthermore, indazole carbene dimers have been shown to rearrange into quinazolines upon heating. beilstein-journals.org
The synthesis of indazoles can itself involve rearrangement steps. A classic example is the formation of 1H-indazoles from the reaction of benzynes with monosubstituted diazo compounds, where the initially formed 3H-indazole rearranges to the more stable 1H-tautomer. orgsyn.org Similarly, a novel method for indazole synthesis involves the unexpected rearrangement of certain 7-nitroisatins in the presence of hydrazine (B178648) hydrate (B1144303). researchgate.net More recently, a transition metal-free radical O-arylation of N-hydroxyindazoles with diaryliodonium salts has been shown to trigger a sequential researchgate.netresearchgate.net-rearrangement to produce 3-(2-hydroxyaryl)indazole derivatives. researchgate.net
The following tables summarize selected examples of ring-opening and rearrangement reactions involving various indazole derivatives, illustrating the diversity of these transformations.
Table 1: Examples of Ring-Opening Reactions of Indazole Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| o-nitro donor-acceptor cyclopropanes and primary arylamines | 1. Ni(ClO₄)₂·6H₂O2. SnCl₂·2H₂O, MeOH, 40 °C | Dimethyl 2-((2-phenyl-2H-indazol-3-yl)methyl)malonate | 15 | rsc.orgrsc.org |
| 5H-indazolo[3,2-b]benzo[d]-1,3-oxazine | NaSPh, DMF, microwave, 170 °C, 30 min | 2-(2-(Phenylthio)benzyl)-1H-indazol-3(2H)-one | 88 | nih.gov |
| 5H-indazolo[3,2-b]benzo[d]-1,3-oxazine | NaOMe, MeOH, microwave, 170 °C, 30 min | 2-(2-Methoxybenzyl)-1H-indazol-3(2H)-one | 86 | nih.gov |
Table 2: Examples of Rearrangement Reactions of Indazole Derivatives and Precursors
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Dimerized indazole carbenes | Xylene, reflux, 3 h | Substituted quinazolines | Reasonable | beilstein-journals.org |
| Spiro-3H-indazoles | Toluene (B28343), 120 °C or TFA, CHCl₃ | Fused 2H-indazoles | - | researchgate.netorgsyn.org |
| 1,3-Diaryl-v-triazolo[1,5-a]benzimidazolium salts | TFA, reflux (72 °C) | Benzimidazolylindazole derivatives | 86 | acs.org |
| 7-Nitroisatins | Hydrazine hydrate | Substituted 1H-indazoles | - | researchgate.net |
Structural Elucidation Methodologies for 3,4 Diiodo 1h Indazole and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is paramount for the unambiguous assignment of the molecular structure of 3,4-Diiodo-1H-indazole in both solution and the solid state. A combination of one-dimensional (1D) and two-dimensional (2D) techniques allows for a complete mapping of the proton and carbon environments.
One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei. For this compound, ¹H and ¹³C NMR spectra are foundational for its structural analysis.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show signals corresponding to the three protons on the benzene (B151609) ring and one proton on the nitrogen atom. The chemical shifts (δ) are influenced by the electron-withdrawing and anisotropic effects of the iodine atoms. The aromatic region would display a characteristic pattern for the three adjacent protons (H-5, H-6, and H-7). H-5 would likely appear as a doublet of doublets due to coupling with both H-6 and H-7 (though 4-bond coupling is typically small). H-7 would appear as a doublet, coupling to H-6, and H-6 would be a triplet (or more accurately, a doublet of doublets) coupling to both H-5 and H-7. The N-H proton (H-1) would typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, one for each carbon atom in the indazole ring system. The carbon atoms directly bonded to the iodine atoms (C-3 and C-4) are expected to be significantly shifted to a higher field (lower ppm value) due to the heavy atom effect of iodine, a phenomenon observed in other iodo-heterocycles rsc.org. The remaining carbon signals can be assigned based on established data for substituted indazoles wiley-vch.demdpi.commdpi.com. For instance, C-7a and C-3a, being quaternary carbons at the ring junction, would have distinct chemical shifts from the protonated carbons C-5, C-6, and C-7.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆ Predicted values are based on data from analogous compounds such as 1H-Indazole, 3-Iodo-1H-indazole, and 5-Iodo-3-phenyl-1H-indazole rsc.orgwiley-vch.denih.gov.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| H-1 | ~13.5 (broad s) | - |
| C-3 | - | ~95.0 |
| C-3a | - | ~138.0 |
| C-4 | - | ~90.0 |
| H-5 | ~7.6 (d, J ≈ 8.0 Hz) | ~129.0 |
| H-6 | ~7.2 (t, J ≈ 7.5 Hz) | ~124.0 |
| H-7 | ~7.8 (d, J ≈ 8.5 Hz) | ~115.0 |
| C-7a | - | ~142.0 |
Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra by revealing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment would reveal the spin-spin coupling network among the protons. For this compound, a COSY spectrum would show cross-peaks connecting H-5 with H-6, and H-6 with H-7, confirming their adjacency on the benzene ring.
TOCSY (Total Correlation Spectroscopy): TOCSY would show correlations between all protons within a single spin system. In this case, it would show correlations not only between adjacent protons but also between H-5 and H-7, further defining the contiguous three-proton system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The HSQC spectrum would show cross-peaks linking H-5 to C-5, H-6 to C-6, and H-7 to C-7, allowing for the unambiguous assignment of these protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. These correlations are key to assembling the molecular skeleton. For example, the N-H proton (H-1) would be expected to show correlations to carbons C-3, C-3a, and C-7a. The aromatic protons would show key correlations to the quaternary carbons; for instance, H-5 would correlate to C-3a, C-4, and C-7, while H-7 would correlate to C-3a and C-5. These correlations would definitively confirm the placement of the iodine atoms at positions 3 and 4.
Table 2: Expected Key 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei (Proton → Other) | Structural Information Confirmed |
| COSY | H-5 ↔ H-6; H-6 ↔ H-7 | Adjacency of H-5, H-6, and H-7 on the aromatic ring. |
| HSQC | H-5 → C-5; H-6 → C-6; H-7 → C-7 | Direct one-bond C-H connections. |
| HMBC | H-1 → C-3, C-3a, C-7a | Position of the N-H proton and connectivity of the pyrazole (B372694) ring. |
| HMBC | H-5 → C-3a, C-4, C-7 | Placement of C-4 and connectivity of the benzene ring. |
| HMBC | H-7 → C-3a, C-5 | Confirmation of the ring fusion and relative positions. |
Indazole and its derivatives can exist in two tautomeric forms, 1H-indazole and 2H-indazole. While solution-state NMR might show averaged signals due to rapid proton exchange, solid-state NMR (ssNMR) can identify the specific tautomer present in the crystalline state nih.gov. Techniques like ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) are powerful for this purpose researchgate.netrsc.org. In the solid state, the tautomerism is typically "frozen," leading to distinct chemical shifts for carbons and nitrogens that would be equivalent in a rapidly equilibrating solution researchgate.netencyclopedia.pub. By comparing the observed solid-state chemical shifts with theoretical calculations (e.g., GIAO/DFT) for both tautomers, the dominant form in the solid phase can be determined nih.gov. This analysis is also critical for characterizing different polymorphic forms of the compound, which may exhibit different tautomeric states or packing arrangements, leading to variations in their ssNMR spectra.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides precise information about the molecular weight and elemental formula of a compound and offers clues about its structure through fragmentation analysis.
ESI is a soft ionization technique that typically produces a protonated molecular ion, [M+H]⁺. For this compound (C₇H₄I₂N₂), the expected monoisotopic mass of the neutral molecule is 369.8464 Da. Therefore, the ESI-MS spectrum in positive ion mode would show a prominent peak at m/z 370.8542. The presence of two iodine atoms would also generate a characteristic isotopic pattern. By increasing the fragmentor voltage in the ESI source, in-source fragmentation can be induced, providing structural information. Common fragmentation pathways for indazoles can involve the cleavage of the pyrazole ring researchgate.netscirp.org.
High-resolution mass spectrometry is essential for unequivocally determining the elemental composition of a molecule. HRESIMS can measure the mass-to-charge ratio to several decimal places, allowing for the calculation of a unique elemental formula. For the [M+H]⁺ ion of this compound, HRESIMS would confirm the measured m/z of 370.8542 corresponds to the calculated formula C₇H₅I₂N₂⁺, thereby distinguishing it from any other combination of atoms with the same nominal mass rsc.orgscielo.br. Tandem MS (MS/MS) experiments using HRESIMS can provide exact masses of fragment ions, which is invaluable for proposing and confirming fragmentation mechanisms and further solidifying the structural assignment rsc.org.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Insights
Infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy are foundational techniques that offer critical insights into the functional groups and electronic system of this compound.
Infrared (IR) Spectroscopy identifies the vibrational modes of specific bonds within the molecule, acting as a molecular fingerprint. For this compound, the IR spectrum is expected to show characteristic absorption bands that confirm the presence of its key structural features. By comparing its spectrum to that of the parent 1H-indazole, the influence of the diiodo substitution can be inferred.
Key expected vibrational bands for this compound include:
N-H Stretching: A broad absorption band is anticipated in the region of 3100-3400 cm⁻¹, characteristic of the N-H bond in the pyrazole ring.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). orgchemboulder.com
C=C and C=N Ring Stretching: The aromatic nature of the indazole core will give rise to a series of sharp absorption bands in the 1400-1620 cm⁻¹ region. orgchemboulder.com The precise positions of these bands are influenced by the heavy iodine substituents.
C-I Stretching: The carbon-iodine bonds are expected to produce absorption bands in the far-infrared region, typically between 500 and 600 cm⁻¹, confirming the presence of the iodine atoms.
Out-of-Plane Bending: The substitution pattern on the benzene ring influences the C-H out-of-plane ("oop") bending vibrations in the 675-900 cm⁻¹ region, providing further structural confirmation. orgchemboulder.com
| Functional Group | Expected Absorption Range (cm⁻¹) | Significance for this compound |
|---|---|---|
| N-H Stretch | 3100 - 3400 | Confirms the presence of the indazole N-H proton. |
| Aromatic C-H Stretch | 3000 - 3100 | Indicates the aromatic protons on the indazole ring. |
| C=C / C=N Ring Stretch | 1400 - 1620 | Corresponds to the vibrations of the fused aromatic ring system. |
| C-I Stretch | 500 - 600 | Provides direct evidence of the carbon-iodine bonds. |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule's conjugated π-system. The indazole ring system is a chromophore that absorbs UV light. The introduction of substituents can shift the absorption maxima (λmax) to longer or shorter wavelengths.
The substitution of two iodine atoms on the indazole ring is expected to cause a bathochromic shift (or red shift), moving the absorption maxima to longer wavelengths compared to unsubstituted 1H-indazole. fiveable.mewikipedia.org This occurs because halogens, like iodine, have lone pairs of electrons that can be delocalized into the aromatic π-system, acting as auxochromes. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption of lower-energy (longer wavelength) light. fiveable.me Therefore, the UV-Vis spectrum of this compound would be expected to display its principal absorption bands at significantly longer wavelengths than the parent indazole.
| Compound | Reported/Expected λmax (nm) | Key Electronic Transition |
|---|---|---|
| 1H-Indazole (in acetonitrile) | ~254, ~296 | π → π |
| This compound | Expected > 296 nm | π → π (Bathochromic shift due to iodine) |
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This method provides unambiguous data on bond lengths, bond angles, and torsional angles, allowing for a complete and accurate depiction of the molecular geometry.
For this compound, a single-crystal X-ray diffraction analysis would yield a wealth of structural information:
Molecular Confirmation: It would definitively confirm the connectivity of the atoms, verifying the presence of the indazole core and the positions of the two iodine atoms at the C3 and C4 positions.
Bond Parameters: Precise measurements of all bond lengths (e.g., C-C, C-N, N-N, C-H, and C-I) and bond angles would be obtained. The C-I bond lengths, for instance, would provide insight into the nature of the carbon-iodine interaction.
Conformation and Planarity: The analysis would reveal the degree of planarity of the bicyclic indazole ring system.
Supramolecular Structure: X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This includes identifying and characterizing intermolecular interactions such as hydrogen bonding (involving the N-H group) and potential halogen bonding (involving the iodine atoms), which govern the crystal packing.
| Crystallographic Parameter | Type of Information Provided | Expected Significance for this compound |
|---|---|---|
| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). | Defines the symmetry of the crystal lattice. |
| Space Group | The specific symmetry elements present in the unit cell. | Provides detailed insight into the molecular arrangement. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit of the crystal. | Used to calculate the crystal density and volume. |
| Bond Lengths (Å) / Angles (°) | Precise distances between atoms and angles between bonds. | Confirms molecular geometry and reveals any structural strain. |
| Intermolecular Interactions | Details on hydrogen bonds, halogen bonds, and π-π stacking. | Explains the solid-state packing and physical properties of the compound. |
Integration of Spectroscopic Data for Definitive Structural Characterization
While each analytical technique provides valuable data, the definitive structural characterization of this compound is achieved through the synergistic integration of all available spectroscopic and crystallographic information. acs.org
The process of combining these data sets provides a system of cross-verification that ensures a confident and complete structural assignment. For example:
IR spectroscopy confirms the presence of the N-H functional group, and X-ray crystallography precisely locates the hydrogen atom and details its involvement in hydrogen bonding within the crystal lattice.
The aromatic ring vibrations observed in the IR spectrum are consistent with the planar, conjugated system revealed by the bond lengths and angles from the crystallographic data.
In essence, IR and UV-Vis spectroscopy provide rapid and essential information about the functional groups and electronic properties, while X-ray crystallography delivers the ultimate, high-resolution picture of the molecule's three-dimensional architecture in the solid state. Together, they form a comprehensive analytical suite for the unambiguous structural elucidation of this compound.
Computational and Theoretical Investigations of 3,4 Diiodo 1h Indazole
Prediction of Synthetic Accessibility and Mechanistic Pathways
The synthetic accessibility of a novel compound like 3,4-Diiodo-1H-indazole is a critical consideration in medicinal chemistry and materials science. Computational chemistry offers valuable tools to predict the feasibility of synthesizing a target molecule and to elucidate the potential reaction mechanisms involved. While specific theoretical studies on the synthesis of this compound are not extensively documented in publicly available literature, the principles of computational chemistry can be applied to predict its accessibility and propose mechanistic pathways based on known reactions of the indazole core and halogenated aromatic compounds.
Synthetic Accessibility Score (SAScore): A General Computational Approach
A common starting point for assessing synthetic feasibility is the calculation of a Synthetic Accessibility Score (SAScore). This score is derived from an analysis of a vast database of known chemical reactions and molecular structures. The algorithm deconstructs the target molecule into fragments and compares them to a library of known building blocks and reaction precedents. A lower SAScore generally indicates a higher likelihood of successful synthesis, as the molecule is composed of common fragments that can be assembled through well-established chemical transformations. While a specific SAScore for this compound would require specialized software, the presence of the indazole core, a well-known heterocyclic scaffold, and the relatively simple di-iodination pattern would likely result in a favorable score, suggesting that its synthesis is theoretically plausible.
Proposed Synthetic Pathways and Mechanistic Considerations
Based on established synthetic methodologies for indazoles and their halogenated derivatives, several potential pathways for the synthesis of this compound can be proposed. Computational methods, particularly Density Functional Theory (DFT), can provide insights into the thermodynamics and kinetics of these proposed steps.
Pathway 1: Direct Iodination of 1H-Indazole
A plausible and straightforward approach to this compound would involve the direct iodination of the 1H-indazole parent molecule. The indazole ring is susceptible to electrophilic substitution. The C3 position is generally the most reactive site for electrophilic attack. Therefore, a sequential iodination could be a viable route.
Step 1: Synthesis of 3-Iodo-1H-indazole: The synthesis of 3-iodo-1H-indazole has been reported and can be achieved by treating 1H-indazole with iodine in the presence of a base like potassium hydroxide (B78521).
Step 2: Iodination of 3-Iodo-1H-indazole: The subsequent iodination at the C4 position would likely require more forcing conditions due to the deactivating effect of the first iodine atom. The reaction would proceed via an electrophilic aromatic substitution mechanism. Computational modeling could be employed to predict the most favorable reaction conditions and to understand the regioselectivity of the second iodination. DFT calculations could model the transition states for iodine addition at the different available positions on the benzene (B151609) ring of 3-iodo-1H-indazole, thereby predicting the activation energies and confirming the preference for the C4 position.
Pathway 2: Cyclization of a Di-iodinated Precursor
An alternative strategy involves the construction of the indazole ring from a pre-functionalized benzene derivative. A potential precursor would be a 2-amino-3,4-diiodotoluene or a related compound.
Step 1: Diazotization: The 2-amino group can be converted to a diazonium salt.
Step 2: Intramolecular Cyclization: Subsequent intramolecular cyclization would lead to the formation of the pyrazole (B372694) ring fused to the di-iodinated benzene ring.
Computational studies of this pathway would focus on the energetics of the cyclization step. DFT calculations could be used to model the transition state of the ring-closing reaction and to determine the activation energy barrier. This would help in assessing the feasibility of the reaction and in optimizing the reaction conditions.
Mechanistic Insights from Analogous Reactions
While direct computational studies on this compound synthesis are scarce, research on other halogenated indazoles provides valuable mechanistic information. For instance, DFT calculations on an iodine-mediated synthesis of 2H-indazoles have revealed a radical chain mechanism. nih.gov This suggests that synthetic routes involving iodine could proceed through radical intermediates, a possibility that would need to be considered in any theoretical investigation of the synthesis of this compound.
The table below summarizes the potential applications of computational methods in elucidating the synthetic pathways for this compound.
| Computational Method | Application in Predicting Synthetic Accessibility and Mechanism | Potential Insights for this compound Synthesis |
| Synthetic Accessibility Score (SAScore) | Predicts the ease of synthesis based on molecular complexity and comparison to known compounds. | Provides a preliminary assessment of the synthetic feasibility of this compound. |
| Density Functional Theory (DFT) | Calculates reaction energies, activation barriers, and transition state geometries. | - Predicts the regioselectivity of the second iodination in a stepwise approach.- Determines the energetic feasibility of the intramolecular cyclization of a di-iodinated precursor.- Elucidates the electronic structure of intermediates and transition states. |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of molecules and reaction intermediates in solution. | - Provides insights into the role of the solvent in the reaction mechanism.- Helps to understand the conformational preferences of flexible intermediates. |
Pharmacological and Biological Research Perspectives of 3,4 Diiodo 1h Indazole Derivatives
Strategic Role as a Privileged Scaffold in Drug Discovery and Development
The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, a term designated for molecular frameworks that can bind to multiple, distinct biological targets with high affinity. pharmablock.com This versatility makes indazole and its derivatives highly valuable starting points for drug discovery programs. pnrjournal.com The strategic importance of the indazole scaffold stems from several key attributes:
Bioisosteric Replacement: The indazole ring serves as an effective bioisostere for other aromatic systems like indoles and phenols. pharmablock.com This allows for the modification of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, while retaining or enhancing its biological activity. pharmablock.com
Structural Rigidity and Versatility: The fused ring system provides a rigid framework that can orient substituents in a defined three-dimensional space, facilitating optimal interactions with target proteins. researchgate.net The scaffold allows for substitution at various positions, enabling the fine-tuning of pharmacological profiles. pnrjournal.comnih.gov
Hydrogen Bonding Capability: The indazole nucleus contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-type nitrogen), enabling it to form crucial interactions with biological targets, particularly the hinge region of protein kinases. pharmablock.comnih.gov
Proven Clinical Success: The indazole motif is a core component of several commercially successful drugs. researchgate.net Notable examples include Niraparib, an anticancer agent for ovarian and breast cancer; Pazopanib (B1684535) and Axitinib, both tyrosine kinase inhibitors used in cancer therapy; Bendazac and Benzydamine, which are used as anti-inflammatory agents. nih.govnih.govmdpi.com This clinical validation underscores the scaffold's drug-like properties and therapeutic relevance.
The diverse array of biological activities associated with indazole derivatives, including antitumor, anti-inflammatory, antimicrobial, and antiviral effects, further solidifies its status as a critical structural motif in the pursuit of novel medicines. nih.govresearchgate.netnih.gov
Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For indazole derivatives, extensive SAR studies have been conducted to optimize their potency, selectivity, and pharmacokinetic properties. These studies have revealed that modifications at various positions on the indazole ring system significantly impact their interaction with biological targets.
Key SAR findings for indazole derivatives include:
C3-Position: The substituent at the C3 position is often crucial for activity. For instance, in a series of indazole-3-carboxamides investigated as calcium-release activated calcium (CRAC) channel blockers, the specific 3-carboxamide regiochemistry was found to be critical for inhibitory activity. nih.gov The reverse amide isomer was inactive, highlighting the importance of the linker's orientation at this position. nih.gov
C4 and C6-Positions: For 1H-indazole derivatives designed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, the presence of the 1H-indazole scaffold was deemed necessary for activity, with the nature of the substituent groups at both the C4 and C6 positions largely dictating the inhibitory potency. nih.gov
C5-Position: In the development of 1H-indazole-3-amine derivatives as antitumor agents, the substituent at the C-5 position of the indazole ring was shown to have a significant effect on anti-proliferative activity against various cancer cell lines. nih.gov For example, the presence of a para-fluorine atom on a phenyl ring at this position was found to be important for antitumor activity. nih.gov
N1-Position: N-alkylation of the indazole ring can also influence biological activity. In a study of 3-aryl indazoles with anticancer properties, the N-methylated derivatives generally showed higher cytotoxic activity against tested cell lines compared to their N-unsubstituted counterparts, suggesting the methyl group contributes to enhanced potency. mdpi.com
| Position on Indazole Ring | Key SAR Finding | Target/Activity | Reference |
|---|---|---|---|
| C3 | The specific regiochemistry of the amide linker is critical for activity. | CRAC Channel Blockade | nih.gov |
| C4 & C6 | Substituent groups at these positions largely affect inhibitory activity. | IDO1 Inhibition | nih.gov |
| C5 | Substituents significantly affect anti-proliferative activity; fluorine substitution can be crucial. | Antitumor Activity | nih.gov |
| N1 | N-methylation can enhance cytotoxic activity compared to N-H analogues. | Anticancer Activity | mdpi.com |
Investigation of Diverse Biological Activities Exhibited by Indazole Derivatives
The privileged nature of the indazole scaffold is reflected in the broad spectrum of biological activities its derivatives have been shown to possess. Researchers have successfully developed indazole-based compounds targeting a wide range of diseases, from cancer to microbial infections.
The indazole scaffold is a prominent feature in modern oncology drug discovery. nih.gov Several FDA-approved kinase inhibitors, such as pazopanib and axitinib, are built around this core structure. mdpi.com Research has demonstrated that synthetic indazole derivatives can exhibit potent growth-inhibitory activity against numerous cancer cell lines. nih.gov For example, a series of indazole derivatives were synthesized and evaluated for their in vitro antiproliferative activity, with one compound, 2f , showing potent effects against several cancer cell lines with IC₅₀ values ranging from 0.23 to 1.15 μM. nih.gov Further investigation showed that this compound could promote apoptosis in breast cancer cells. nih.gov In another study, a series of N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-tri fluoromethyl phenyl) urea (B33335) was found to be a multi-kinase inhibitor with strong inhibition against 12 human cancer cell lines, with IC₅₀ values in the low micromolar range (1.12 to 6.84 μM). nih.gov
| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Compound 2f | Various (e.g., 4T1 breast cancer) | 0.23–1.15 μM | nih.gov |
| Compound 97 | 12 Human Cancer Cell Lines | 1.12–6.84 μM | nih.gov |
| Entrectinib (Compound 127) | Anaplastic lymphoma kinase (ALK) | 12 nM | nih.gov |
| Compound 5c (N-methyl-3-aryl indazole) | HCT-116 (Colon) | < 64 μg/mL | mdpi.com |
| Compound 5c (N-methyl-3-aryl indazole) | MDA-MB-231 (Breast) | < 59 μg/mL | mdpi.com |
| Compound 6o (1H-indazole-3-amine derivative) | K562 (Leukemia) | 5.15 µM | nih.gov |
Indazole derivatives have long been investigated for their anti-inflammatory properties, leading to the development of commercial drugs like Benzydamine and Bendazac. nih.gov Studies have shown that these compounds can exert their effects through various mechanisms. One study investigated the anti-inflammatory activity of indazole and its derivatives, 5-aminoindazole and 6-nitroindazole , using a carrageenan-induced hind paw edema model in rats. nih.gov The compounds significantly and dose-dependently inhibited edema formation. nih.gov The anti-inflammatory effect may be attributed to the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α), and free radicals. nih.govresearchgate.net For instance, indazole itself showed an IC₅₀ value of 220.11 μM for TNF-α inhibition. nih.gov
| Compound | Assay | Result/Activity | Reference |
|---|---|---|---|
| 5-aminoindazole (100 mg/kg) | Carrageenan-induced paw edema (in vivo, 5th hour) | 83.09% inhibition | nih.gov |
| Indazole | TNF-α inhibition (in vitro) | IC₅₀ = 220.11 μM | nih.gov |
| 5-aminoindazole | TNF-α inhibition (in vitro) | IC₅₀ = 230.19 μM | nih.gov |
| 5-aminoindazole (200μg/ml) | Lipid peroxidation inhibition (in vitro) | 81.25% inhibition | nih.gov |
| 6-nitroindazole (200μg/ml) | Lipid peroxidation inhibition (in vitro) | 78.75% inhibition | nih.gov |
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. The indazole scaffold has been explored for this purpose, with numerous derivatives showing promising activity against a range of bacteria and fungi. nih.gov For example, an in-vitro study found that a series of N-methyl-3-aryl indazoles were effective against bacterial strains such as Escherichia coli and the fungal strain Candida albicans. nih.gov In a notable study focused on antifungal agents, a series of triazole-linked indazole derivatives were synthesized. nih.gov The analog 12j , which featured a 5-bromo substitution on the indazole ring, demonstrated significant in vitro antifungal activity against various Candida and Aspergillus species. nih.gov Furthermore, this compound showed excellent efficacy in a murine infection model of Candida albicans. nih.gov
| Compound Class/Example | Target Organism(s) | Key Finding | Reference |
|---|---|---|---|
| N-methyl-3-aryl indazoles | Escherichia coli, Bacillus cereus, Candida albicans | Demonstrated dominant activity against tested strains. | nih.gov |
| Compound 12j ((2R,3R)-2-(2,4-difluorophenyl)-3-(5-bromoindazol-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol) | Candida spp., Aspergillus spp. | Exhibited significant in vitro antifungal activity. | nih.gov |
| Compound 12j | Candida albicans (in vivo murine model) | Showed excellent efficacy and improved survival rates. | nih.gov |
| Indole-triazole derivative 3d | Staphylococcus aureus, MRSA, Candida albicans | Showed significant antibacterial and antifungal activity with low MIC values. | nih.govresearchgate.net |
Indazole derivatives have also emerged as promising candidates for the development of antiviral therapies. nih.gov Research has been conducted on their efficacy against various viruses, including influenza and Human Immunodeficiency Virus (HIV). nih.govnih.gov A novel class of indazole-containing compounds was identified as potent inhibitors of the influenza virus polymerase, targeting the PA-PB1 protein-protein interface. nih.gov The most potent compound from this series, compound 24 , was effective against different influenza strains, including pandemic H1N1 and influenza B, with an EC₅₀ value of 690 nM against the A/WSN/33 strain. nih.gov
In the field of anti-HIV research, a series of indazolyl-substituted piperidin-4-yl-aminopyrimidines were designed as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds displayed moderate to excellent activity against wild-type HIV-1. The most potent compound, 5q , exhibited an EC₅₀ of just 6.4 nM and also showed potent activity against several drug-resistant mutant strains of the virus. nih.gov
| Compound | Viral Target | Activity | Reference |
|---|---|---|---|
| Compound 24 (Indazole-containing) | Influenza A (A/WSN/33) Polymerase | EC₅₀ = 690 nM | nih.gov |
| Compound 5q (Indazolyl-substituted piperidin-4-yl-aminopyrimidine) | Wild-Type HIV-1 | EC₅₀ = 6.4 nM | nih.gov |
| Compound 5q | K103N mutant HIV-1 | EC₅₀ = 0.077 μM | nih.gov |
| Compound 5q | Y181C mutant HIV-1 | EC₅₀ = 0.11 μM | nih.gov |
| Compound 5q | E138K mutant HIV-1 | EC₅₀ = 0.057 μM | nih.gov |
Neurological and Central Nervous System (CNS) Activity
Antiprotozoal Activity Research
There is no specific research available on the antiprotozoal activity of 3,4-diiodo-1H-indazole. Although various substituted indazole derivatives have been synthesized and evaluated against protozoan parasites, showing promise in this therapeutic area, studies specifically detailing the efficacy and spectrum of activity for this compound against pathogens such as Entamoeba histolytica, Giardia intestinalis, or Trichomonas vaginalis have not been published. nih.govpnrjournal.com
Other Therapeutic Areas (e.g., Cardiovascular, Diabetes)
Investigations into the therapeutic potential of this compound in cardiovascular diseases or diabetes have not been reported in the available scientific literature. Research on other indazole derivatives has identified compounds with effects on the cardiovascular system, such as vasorelaxant and anti-platelet activities. nih.govnih.gov However, no data exists to confirm or describe similar activities for the 3,4-diiodo-substituted variant, nor are there any studies linking it to diabetic research.
Elucidation of Molecular Mechanisms of Action
The molecular mechanisms of action for this compound have not been elucidated, as there are no specific biological studies reported for this compound.
Enzyme and Receptor Target Modulation
Specific enzyme or receptor targets for this compound have not been identified. The broader indazole scaffold is known to be a versatile "privileged structure" in medicinal chemistry, with different derivatives targeting a wide array of proteins, including protein kinases (e.g., Akt, FGFR, EGFR), indoleamine 2,3-dioxygenase 1 (IDO1), and soluble guanylyl cyclase (sGC). nih.govucsf.eduias.ac.in However, no studies have been published that screen or identify specific molecular targets modulated by this compound.
Cellular Pathway Interferences and Signaling Cascades
Information regarding the interference of this compound with cellular pathways and signaling cascades is not available. Research on how this specific compound may affect pathways such as PI3K/Akt, MAPK, or other critical cellular signaling networks has not been conducted or published. ucsf.edu
Combinatorial Chemistry and Library Synthesis for High-Throughput Bioactive Screening
While iodo-indazoles, particularly 3-iodo-1H-indazole, are valuable intermediates in medicinal chemistry for generating diverse libraries of compounds through cross-coupling reactions like the Suzuki coupling, there are no published examples of the use of this compound as a scaffold for combinatorial chemistry or library synthesis for high-throughput screening. mdpi.comchim.it The presence of two iodine atoms offers potential for dual functionalization, but the synthesis and application of such a library based on this specific core have not been described in the literature.
Compound Names Mentioned
As no specific research data or compounds related to the biological activity of this compound were found, a table of mentioned compounds cannot be generated.
Future Directions and Emerging Research Avenues for 3,4 Diiodo 1h Indazole
Development of Advanced Functionalization Strategies for Enhanced Bioactivity
The future utility of 3,4-diiodo-1H-indazole in medicinal chemistry hinges on the development of sophisticated and regioselective functionalization strategies. The presence of two distinct carbon-iodine bonds (at the C3 and C4 positions) offers a unique opportunity for sequential and site-specific modifications, which is a primary avenue for future exploration.
A promising strategy involves the selective metalation of one position, followed by cross-coupling at the other. Research has demonstrated the feasibility of regioselective magnesiation at the C3 position of various iodo-indazole isomers using reagents like TMPMgCl·LiCl (TMP=2,2,6,6-tetramethylpiperidyl). nih.gov This approach allows for the introduction of a wide array of electrophiles—such as aldehydes, ketones, amides, and esters—selectively at the C3 position. nih.gov Once the C3 position is functionalized, the iodine atom at the C4 position remains available for subsequent transformations. nih.gov This second step can utilize a broad spectrum of well-established palladium- or copper-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, to introduce diverse aryl, alkynyl, or amino substituents.
Future research will likely focus on optimizing the orthogonality of these sequential reactions to build complex, three-dimensional molecules with precisely controlled stereochemistry. The development of one-pot, multi-reaction sequences will be a key goal to improve synthetic efficiency. These advanced strategies will enable the creation of vast and diverse chemical libraries originating from the single this compound precursor, significantly enhancing the potential to discover compounds with superior bioactivity and finely tuned pharmacological profiles.
| Position | Functionalization Strategy | Potential Reactions | Introduced Moieties |
| C3 | Regioselective Metalation | Knochel-Hauser Magnesiation (TMPMgCl·LiCl) | Halogens, Thioalkyls, Alcohols, Aldehydes, Ketones, Amides, Esters |
| C4 | Metal-Catalyzed Cross-Coupling | Suzuki, Sonogashira, Heck, Buchwald-Hartwig, Stille | Aryl, Heteroaryl, Alkynyl, Alkenyl, Amino, Alkyl groups |
Integration of Artificial Intelligence and Machine Learning in Indazole Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of drugs derived from the this compound scaffold. These computational tools can process vast datasets to identify patterns and make predictions, thereby accelerating the typically slow and costly drug discovery pipeline. nih.govpremierscience.com
Generative AI models can design novel, synthesizable indazole derivatives in silico that are optimized for specific biological targets. oxfordglobal.com By learning from existing chemical and biological data, these algorithms can propose structures with a high probability of desired activity, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This approach vastly expands the explorable chemical space beyond what is achievable through traditional chemistry alone.
| Drug Discovery Stage | Application of AI/ML | Potential Impact |
| Target Identification | Analysis of genomic and proteomic data to identify novel disease targets for indazole compounds. | Discovery of new therapeutic opportunities. |
| Hit Generation | De novo design of novel indazole derivatives using generative models. | Rapid creation of diverse and targeted virtual libraries. |
| Hit-to-Lead Optimization | Predictive modeling (e.g., QSAR, ADMET prediction) to refine compound properties. nih.gov | Prioritization of candidates, reduction in synthesis cost and time. |
| Synthesis Planning | Retrosynthesis algorithms to propose efficient reaction pathways. | Optimization of chemical synthesis and resource allocation. |
Exploration of this compound in Novel Material Science Applications
Beyond its biomedical potential, this compound is an intriguing candidate for exploration in materials science, particularly in organic electronics and photophysics. The key to this potential lies in the presence of the two heavy iodine atoms.
The "heavy-atom effect" is a phenomenon where the presence of atoms with high atomic numbers (like iodine) enhances spin-orbit coupling. nih.govnih.gov This quantum mechanical effect facilitates otherwise "forbidden" electronic transitions, specifically promoting intersystem crossing (ISC) from a singlet excited state to a triplet excited state. Molecules that can efficiently form triplet states are highly valuable in several applications:
Organic Light-Emitting Diodes (OLEDs): In OLEDs, the ability to harvest both singlet and triplet excitons is crucial for achieving high internal quantum efficiency. Materials exhibiting efficient ISC and subsequent phosphorescence (emission from a triplet state) are used as emitters in phosphorescent OLEDs (PHOLEDs). Derivatives of this compound could be investigated as novel phosphorescent hosts or emitters.
Photosensitizers: In photodynamic therapy (PDT) and photocatalysis, a photosensitizer absorbs light and transfers its energy to another molecule (e.g., molecular oxygen) by generating a highly reactive triplet state. The enhanced ISC in di-iodinated indazoles could lead to highly efficient generation of singlet oxygen, a key cytotoxic agent in PDT. nih.govnih.gov
Future research in this area will involve synthesizing various derivatives of this compound and characterizing their photophysical properties, such as absorption/emission spectra, quantum yields, and excited-state lifetimes, to assess their suitability for these advanced material applications. researchgate.net
| Property | Standard Indazole (Hypothetical) | This compound Derivative (Expected) | Implication for Material Science |
| Spin-Orbit Coupling | Weak | Strong | Enhanced intersystem crossing. |
| Intersystem Crossing Rate (S₁ → T₁) | Slow | Fast | Efficient generation of triplet excitons. |
| Phosphorescence | Negligible / Very Weak | Potentially significant | Application as emitters in PHOLEDs. |
| Singlet Oxygen Generation | Low Efficiency | Potentially High Efficiency | Application as photosensitizers for PDT or photocatalysis. |
Sustainable and Scalable Production Methods for Industrial Relevance
For this compound to become a widely used building block, the development of sustainable, safe, and scalable production methods is essential. Traditional synthetic routes often rely on batch processing, stoichiometric amounts of potentially hazardous reagents, and significant solvent waste, which are not ideal for industrial-scale production.
Future research will focus on green chemistry principles to address these challenges. benthamdirect.comrsc.org A key technology poised to transform its synthesis is continuous flow chemistry . durham.ac.ukresearchgate.net Performing the synthesis in a flow reactor offers numerous advantages over batch methods, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous intermediates at any given time, and the potential for straightforward automation and scale-up. springerprofessional.demdpi.com
The development of a multi-step flow process for this compound could involve an initial indazole ring formation followed by a sequential, regioselective di-iodination. This approach would allow for precise control over reaction conditions (temperature, pressure, residence time) at each step. Furthermore, incorporating solid-supported reagents or catalysts within the flow path could simplify purification and enable catalyst recycling, further boosting the process's sustainability. The use of greener solvents and newer, safer iodinating agents within a closed-loop flow system would significantly reduce environmental impact and improve operational safety, making the compound more accessible for large-scale applications. acs.org
| Parameter | Traditional Batch Synthesis (Hypothetical) | Sustainable Flow Synthesis (Proposed) |
| Process Type | Batch processing in large vessels. | Continuous flow in micro- or meso-reactors. |
| Safety | Higher risk due to large volumes of reagents. | Enhanced safety with small reaction volumes. |
| Scalability | Difficult; requires re-optimization. | Straightforward; scale-out by running reactors in parallel. |
| Reagents | Potentially hazardous iodinating agents (e.g., I₂ with strong base). | Use of immobilized reagents; electro-iodination. chemrxiv.org |
| Solvents | Large volumes of traditional organic solvents (e.g., DMF). | Minimized solvent use; potential for greener solvents. |
| Waste Generation | Significant aqueous and organic waste. | Reduced waste; potential for in-line purification and recycling. |
Therapeutic Applications Beyond Established Disease Indications
While the indazole scaffold is a well-established pharmacophore in oncology, particularly in the development of kinase inhibitors, future research on derivatives of this compound is set to explore a much broader range of therapeutic areas. benthamdirect.comresearchgate.net The structural versatility of this scaffold allows it to interact with a wide variety of biological targets, opening doors to treatments for complex, non-cancerous diseases.
Emerging areas of investigation for indazole derivatives include:
Neurodegenerative Diseases: Indazole-based compounds are being investigated for their potential to treat conditions like Parkinson's and Alzheimer's disease. eurekaselect.com Research has shown that certain derivatives can inhibit tau hyperphosphorylation, a key pathological feature of these diseases. nih.gov Others have been designed as multi-target agents that simultaneously inhibit cholinesterase and BACE1, enzymes implicated in the progression of Alzheimer's. nih.govresearchgate.net
Cardiovascular and Metabolic Disorders: The indazole nucleus is present in molecules showing potential against cardiovascular conditions such as arrhythmia, thrombosis, and hypertension. nih.gov Furthermore, their role in modulating metabolic pathways is being explored for the treatment of hyperlipidemia, obesity, and diabetes. nih.govnih.gov
Inflammatory and Gastrointestinal Diseases: The anti-inflammatory properties of indazoles are well-known, and new derivatives are being developed for chronic inflammatory conditions. dntb.gov.ua Specific applications in gastrointestinal disorders, including irritable bowel syndrome (IBS) and metabolic syndrome, represent another promising frontier. nih.gov
The this compound core provides a unique starting point to systematically design and synthesize novel compounds tailored for these emerging indications. By leveraging advanced functionalization strategies, researchers can fine-tune the scaffold to achieve high affinity and selectivity for new biological targets.
| Therapeutic Area | Disease Indication(s) | Investigated Biological Target / Mechanism |
| Neurodegeneration | Parkinson's Disease, Alzheimer's Disease | Inhibition of Tau phosphorylation, GSK-3β, Cholinesterase, BACE1. nih.govnih.gov |
| Cardiovascular Disease | Arrhythmia, Ischemia, Thrombosis, Hypertension | p38 MAPK inhibition, modulation of circulatory pathways. nih.gov |
| Metabolic Disorders | Hyperlipidemia, Obesity, Diabetes Mellitus | Modulation of metabolic receptors and enzymes. nih.govnih.gov |
| Gastrointestinal Disease | Irritable Bowel Syndrome (IBS), Diarrhea | Targeting receptors and pathways involved in GI function. nih.gov |
| Infectious Diseases | Bacterial, Fungal, HIV Infections | Inhibition of essential microbial enzymes and pathways. benthamdirect.comresearchgate.net |
Q & A
Q. What strategies validate the biological targets of this compound in complex cellular environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
